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Compound of Interest

Compound Name: Perrottetinene

Cat. No.: B1149363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the

enantioselective total synthesis of (-)-perrottetinene, a bibenzyl cannabinoid first isolated from

the liverwort Radula perrottetii. Structurally similar to Δ⁹-tetrahydrocannabinol (THC), (-)-

perrottetinene has garnered significant interest for its potential pharmacological activities. The

synthesis outlined here follows the first stereoselective total synthesis reported by Kim and co-

workers, which established the absolute configuration of the natural product.[1]

The key strategic elements of this synthesis involve the creation of the cis-disubstituted

cyclohexene ring through a diastereoselective Ireland-Claisen rearrangement and a

subsequent ring-closing metathesis reaction.[1] The chirality is introduced early and effectively

transferred to establish the stereocenters of the target molecule.

Retrosynthetic Analysis
The synthetic plan hinges on a convergent strategy. The tetracyclic core of (-)-perrottetinene
is assembled late in the synthesis from a functionalized cyclohexene derivative. This key

intermediate is obtained through ring-closing metathesis of a diene, which itself is constructed

via a crucial Ireland-Claisen rearrangement to set the desired cis-stereochemistry.
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Caption: Retrosynthetic analysis of (-)-Perrottetinene.

Experimental Protocols
The following protocols are adapted from the work of Song, Y., et al. (Org. Lett. 2008, 10 (2), pp

269–271).[1]

Synthesis of Key Intermediates
1. Synthesis of (E)-1-(3,5-bis(benzoyloxy)phenyl)-5-((S)-1-hydroxy-3-

(tributylstannyl)allyl)hexane (Allylic Alcohol 11)

To a solution of aryl iodide 10 (1.0 g, 1.8 mmol) and chiral vinylstannane 7 (1.2 g, 2.7 mmol) in

toluene (20 mL) is added Pd₂(dba)₃ (82 mg, 0.09 mmol) and P(t-Bu)₃ (0.09 mL, 1.0 M in

toluene). The mixture is stirred at 80 °C for 2 hours. After cooling to room temperature, the

reaction is quenched with saturated aqueous KF solution and stirred for 30 minutes. The

mixture is filtered through Celite, and the filtrate is extracted with ethyl acetate. The combined

organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under

reduced pressure. The residue is purified by flash column chromatography (hexanes/ethyl

acetate = 4:1) to afford 11 as a colorless oil.

2. Diastereoselective Ireland-Claisen Rearrangement to Acid 13

To a solution of ester 12 (500 mg, 0.6 mmol) in THF (10 mL) at -78 °C is added LHMDS (0.72

mL, 1.0 M in THF). After stirring for 30 minutes, TMSCl (0.15 mL, 1.2 mmol) is added, and the

mixture is stirred for another 30 minutes. The reaction is allowed to warm to room temperature

and stirred for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and

extracted with ethyl acetate. The combined organic layers are washed with brine, dried over

anhydrous Na₂SO₄, and concentrated. The residue is dissolved in THF (5 mL) and treated with
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1 N HCl (1 mL). After stirring for 1 hour, the mixture is extracted with ethyl acetate. The organic

layer is dried and concentrated to give the crude acid 13, which is used in the next step without

further purification.

3. Ring-Closing Metathesis to Cyclohexene Derivative 17

A solution of diene 15 (100 mg, 0.2 mmol) in CH₂Cl₂ (20 mL) is degassed with nitrogen for 15

minutes. Grubbs' second-generation catalyst 16 (8.5 mg, 0.01 mmol) is added, and the mixture

is heated to 40 °C for 4 hours. The solvent is removed under reduced pressure, and the

residue is purified by flash column chromatography (hexanes/ethyl acetate = 3:1) to yield

cyclohexene 17 as a white solid.

Final Step: Synthesis of (-)-Perrottetinene (3)
To a solution of cyclohexene 17 (50 mg, 0.1 mmol) in CH₂Cl₂ (5 mL) at 0 °C is added BF₃·OEt₂

(0.025 mL, 0.2 mmol). The mixture is stirred for 30 minutes, then quenched with saturated

aqueous NaHCO₃ solution. The aqueous layer is extracted with CH₂Cl₂. The combined organic

layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is

purified by preparative TLC (hexanes/ethyl acetate = 5:1) to afford (-)-perrottetinene (3) as a

colorless oil.

Quantitative Data Summary
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Step Product
Starting
Material

Reagents
and
Conditions

Yield (%)
Spectrosco
pic Data
Highlights

1 10 9

BzCl, Et₃N,

DMAP,

CH₂Cl₂, 0 °C

to rt

98

¹H NMR: δ

8.16 (d, J =

7.2 Hz, 4H),

7.67 (t, J =

7.4 Hz, 2H),

7.53 (t, J =

7.8 Hz, 4H).

2 11 10, 7

Pd₂(dba)₃,

P(t-Bu)₃,

toluene, 80

°C

78

[α]²⁵_D_ =

+15.2 (c 1.0,

CHCl₃).

HRMS (FAB)

m/z calcd for

C₄₃H₅₃O₅Sn

[(M+H)⁺]:

793.2864,

found

793.2860.

3 12 11

3-butenoic

acid, DCC,

DMAP,

CH₂Cl₂

95

¹H NMR: δ

5.90 (m, 1H),

5.65 (m, 1H),

5.24 (m, 2H).

4 13 12

LHMDS,

TMSCl, THF,

-78 °C to rt

93 (over 2

steps)

[α]²⁵_D_ =

+8.9 (c 1.0,

CHCl₃).

5 14 13

MeOH, DCC,

DMAP,

CH₂Cl₂

91
¹H NMR: δ

3.65 (s, 3H).

6 15 14 CH₃MgBr,

THF, reflux

90 [α]²⁵_D_ =

+25.1 (c 1.0,

CHCl₃).

HRMS (FAB)
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m/z calcd for

C₂₄H₃₀O₃Na

[(M+Na)⁺]:

389.2093,

found

389.2088.

7 17 15

Grubbs' II

catalyst (16),

CH₂Cl₂, 40

°C

90

[α]²⁵_D_ =

-110.5 (c 1.0,

CHCl₃). ¹³C

NMR: δ

155.8, 150.9,

138.4, 129.8,

126.5, 114.9,

109.8.

8

(-)-

Perrottetinen

e (3)

17
BF₃·OEt₂,

CH₂Cl₂, 0 °C
85

[α]²⁵_D_ =

-135.6 (c 0.5,

CHCl₃). Lit.

[α]²⁵_D_ =

-138 (c 0.7,

CHCl₃).

Synthetic Pathway Visualization
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Caption: Overall synthetic workflow for (-)-Perrottetinene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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